6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-Methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone core, a methoxyphenyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is typically attached through nucleophilic substitution reactions, where the piperazine ring reacts with halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone ring, potentially yielding alcohol derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated intermediates and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one is investigated for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-2-(4-oxo-4-(4-methylpiperazin-1-yl)butyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
6-(4-Methoxyphenyl)-2-(4-oxo-4-(4-ethylpiperazin-1-yl)butyl)pyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and phenylpiperazine moieties may enhance its ability to interact with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-32-22-11-9-20(10-12-22)23-13-14-25(31)29(26-23)15-5-8-24(30)28-18-16-27(17-19-28)21-6-3-2-4-7-21/h2-4,6-7,9-14H,5,8,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPGKFKKVLTQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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